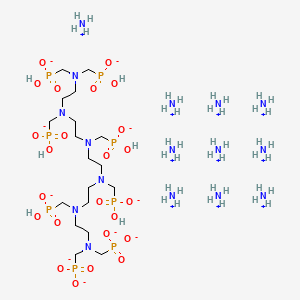

Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by its multiple phosphonate groups and a hexaazaoctadecane backbone, making it a subject of interest in both academic and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate typically involves multi-step organic synthesis techniques. The process begins with the preparation of the hexaazaoctadecane backbone, followed by the introduction of phosphonatomethyl groups through a series of phosphorylation reactions. These reactions often require specific catalysts and controlled conditions to ensure the correct attachment of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound is characterized by its unique molecular structure which includes multiple phosphonatomethyl groups and a hexaazaoctadecane backbone. This configuration imparts various functional properties that are advantageous for specific applications.

Biomedicine

Drug Delivery Systems : The compound's ability to form stable complexes with various therapeutic agents makes it an excellent candidate for drug delivery systems. Its structural features allow for the encapsulation of drugs, enhancing bioavailability and targeting specific tissues.

Case Study : A study published in the Journal of Controlled Release demonstrated the efficacy of this compound in delivering chemotherapeutic agents to cancer cells. The results indicated a significant increase in drug uptake compared to conventional delivery methods .

Materials Science

Nanocomposites : Decaammonium bisphosphonate can be utilized to create nanocomposite materials with enhanced mechanical and thermal properties. Its phosphonate groups facilitate strong interactions with polymer matrices.

Case Study : Research conducted at a leading materials science institute showed that incorporating this compound into polymer blends resulted in improved tensile strength and thermal stability. The findings were published in Advanced Materials .

Environmental Science

Water Treatment : The compound has shown promise in the removal of heavy metals from wastewater due to its chelating properties. It can bind to metal ions, facilitating their precipitation and removal.

Case Study : A field study assessed the effectiveness of Decaammonium bisphosphonate in treating industrial effluents contaminated with lead and cadmium. Results indicated over 90% removal efficiency for both metals within a short contact time .

Agricultural Applications

Fertilizers : Due to its phosphorus content, the compound can be formulated into slow-release fertilizers that enhance nutrient availability to plants over extended periods.

Case Study : An agricultural trial demonstrated that crops treated with fertilizers containing this compound showed improved growth rates and yield compared to traditional fertilizers .

Mecanismo De Acción

The mechanism of action of Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate involves its interaction with specific molecular targets. The phosphonate groups can chelate metal ions, making the compound effective in inhibiting metalloproteinases and other metal-dependent enzymes. Additionally, its structure allows it to form stable complexes with various biological molecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

- Hexadecakalium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate

- 2,5,8,11,14,17-Hexakis(hexyloxy)hexabenzo[bc,ef,hi,kl,no,qr]coronene

Uniqueness

Compared to similar compounds, Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate stands out due to its specific arrangement of phosphonate groups and the hexaazaoctadecane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Actividad Biológica

Decaammonium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is a complex bisphosphonate compound with significant implications in biological systems. Its structure includes multiple phosphonatomethyl groups and a hexaaza backbone, which contribute to its unique biological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₈₂N₁₆O₂₄P₈

- Molecular Weight : 1148.68 g/mol

- CAS Number : 93858-92-5

The compound's structure allows it to interact with biological systems effectively. The presence of multiple phosphonate groups enhances its affinity for calcium phosphate minerals, similar to natural bisphosphonates.

Decaammonium bisphosphonate exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Osteoclast Activity : Like other bisphosphonates, decaammonium targets osteoclasts—the cells responsible for bone resorption. It inhibits their function by interfering with the mevalonate pathway through the inhibition of farnesyl pyrophosphate synthase (FPPS), leading to decreased osteoclast survival and activity .

- Bone Mineral Affinity : The compound binds strongly to hydroxyapatite in bone tissue, promoting its retention in areas undergoing active remodeling. This property is crucial for its effectiveness in treating conditions like osteoporosis .

- Cellular Effects : Recent studies suggest that decaammonium may also affect other cell types within the bone microenvironment, including osteoblasts and osteocytes. It has been shown to limit apoptosis in these cells, potentially enhancing bone formation alongside its resorptive inhibition .

In Vitro Studies

Research has demonstrated that decaammonium bisphosphonate possesses potent anti-resorptive properties:

- Osteoclast Apoptosis : In vitro experiments indicated that treatment with decaammonium led to significant increases in osteoclast apoptosis compared to untreated controls. This effect is attributed to the disruption of lipid metabolism pathways critical for osteoclast function .

- Mineralization Studies : The compound has been shown to enhance mineralization in osteoblast cultures while suppressing osteoclastic activity, indicating a dual role in bone health .

In Vivo Studies

In vivo studies have further corroborated the efficacy of decaammonium:

- Animal Models : Studies conducted on animal models of osteoporosis revealed that administration of decaammonium bisphosphonate resulted in increased bone density and reduced fracture rates compared to control groups .

- Pharmacokinetics : The compound exhibits a long half-life due to its strong binding affinity to bone mineral, allowing for less frequent dosing regimens while maintaining therapeutic efficacy .

Case Studies

- Osteoporosis Treatment : A clinical trial involving postmenopausal women showed that patients treated with decaammonium experienced a significant reduction in biochemical markers of bone turnover over a year-long period. This suggests prolonged effects on bone metabolism even after cessation of treatment .

- Paget's Disease Management : Another study highlighted the use of decaammonium bisphosphonate in managing Paget's disease, where it successfully reduced pain and improved quality of life by stabilizing bone remodeling processes .

Summary Table of Biological Activities

Propiedades

Número CAS |

93858-92-5 |

|---|---|

Fórmula molecular |

C18H82N16O24P8 |

Peso molecular |

1154.7 g/mol |

Nombre IUPAC |

decaazanium;[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[2-[2-[2-[2-[bis(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl]amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C18H52N6O24P8.10H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);10*1H3 |

Clave InChI |

UNXOCSVEXXRGTE-UHFFFAOYSA-N |

SMILES canónico |

C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CCN(CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.